molecular formula C23H17N5O B2455494 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1797722-42-9

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2455494
CAS No.: 1797722-42-9
M. Wt: 379.423
InChI Key: MMZTUZZYCHUXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide reveals intricate molecular geometry details that are fundamental to understanding its structural properties. According to comprehensive database analysis, the compound possesses a molecular formula of C₂₃H₁₇N₅O with a molecular weight of 379.4 grams per mole. The structural complexity arises from the presence of multiple aromatic ring systems including an imidazo[1,2-a]pyridine core, a phenyl ring, and a pyrazole-substituted benzamide moiety.

X-ray diffraction analysis represents the gold standard for determining precise molecular geometries of crystalline materials. The technique exploits the interaction between X-ray radiation and electrons around atoms, where the wavelength of X-rays is similar to the distance between atoms in crystal structures. For heterocyclic compounds like this compound, X-ray crystallographic studies provide critical information about bond lengths, bond angles, and torsion angles that define the three-dimensional molecular architecture.

Studies of related imidazo[1,2-a]pyridine derivatives have demonstrated that the imidazopyridine ring system typically exhibits planarity with minimal deviation from coplanarity. In compounds bearing biphenyl side chains and methyl substituents at various positions of the imidazo[1,2-a]pyridine ring, structural analyses reveal that the imidazopyridine and phenyl rings maintain dihedral angles ranging from 2.0 to 5.7 degrees, indicating nearly coplanar arrangements. The torsion angles between imidazopyridine rings and their side chains typically fall within the periplanar range, with values varying from 179.3 to 174.9 degrees.

Structural Parameter Typical Range Reference Compounds
Imidazopyridine-Phenyl Dihedral Angle 2.0-5.7° Related derivatives
Torsion Angle (τ₁) 174.9-179.3° Biphenyl substituted analogs
Maximum Deviation from Planarity 0.0486 Å Pyrrolo[3,4-c]pyrazole systems
Ring System Coplanarity 1.32° Fused heterocyclic systems

The molecular geometry of this compound is influenced by the electronic properties of the constituent heterocyclic systems. The imidazo[1,2-a]pyridine moiety contributes significant electron density through its nitrogen atoms, while the pyrazole ring system provides additional nitrogen-containing aromatic character. The benzamide linker serves as a flexible connection between the two heterocyclic domains, potentially allowing for conformational adjustments that optimize intermolecular interactions in crystalline environments.

Modern X-ray diffractometry employs sophisticated instrumentation such as the Rigaku XtaLAB systems, which utilize microfocus X-ray sources and advanced detector technologies to achieve high-resolution structural determinations. These systems can operate with copper or molybdenum sources, providing wavelengths optimal for small molecule crystallography. The resolution capabilities of contemporary diffractometers can extend to 0.7 angstroms or better, enabling precise determination of atomic positions and thermal parameters.

Spectroscopic Identification Techniques

Spectroscopic identification of this compound employs multiple complementary techniques that provide comprehensive structural confirmation. Infrared spectroscopy serves as a primary tool for functional group identification, revealing characteristic absorption frequencies that correspond to specific molecular vibrations within the compound structure.

The infrared spectrum of this compound exhibits several distinctive absorption bands that confirm the presence of key functional groups. The benzamide carbonyl group typically displays a strong absorption band in the 1680-1750 wavenumber range, characteristic of amide carbon-oxygen double bond stretching vibrations. The nitrogen-hydrogen stretching vibrations associated with the amide functionality appear in the 3200-3500 wavenumber region, often manifesting as medium to strong intensity bands.

Functional Group Wavenumber Range (cm⁻¹) Intensity Assignment
Amide Carbonyl 1680-1750 Strong ν(C=O)
Amide N-H 3200-3500 Medium ν(N-H)
Aromatic C-H 3000-3100 Medium ν(=C-H)
Aromatic C=C 1550-1700 Medium ν(C=C)
Aromatic C-H Bending 680-860 Strong δ(C-H)

The aromatic character of the imidazo[1,2-a]pyridine and pyrazole ring systems contributes additional spectroscopic features. Aromatic carbon-hydrogen stretching vibrations typically appear in the 3000-3100 wavenumber region with medium intensity. The aromatic carbon-carbon double bond stretching modes manifest in the 1550-1700 wavenumber range, providing confirmation of the conjugated ring systems. Aromatic carbon-hydrogen bending vibrations produce strong absorption bands in the 680-860 wavenumber region.

Studies of related imidazo[1,2-a]pyridine derivatives have established characteristic infrared absorption patterns for this heterocyclic system. The confirmation of target compound formation has been demonstrated through the observation of nitrogen-hydrogen stretching bonds in the 3500-3300 wavenumber range, corresponding to the disappearance of primary amide precursors. Additionally, peaks observed at approximately 1370 and 1200 wavenumbers correspond to carbon-nitrogen stretching vibrations within the imidazole ring system. The presence of unsaturated carbon-hydrogen stretching from pyridine rings appears near 3100 wavenumbers, with corresponding carbon-carbon stretching and carbon-hydrogen bending vibrations at approximately 1600, 1450, and 750 wavenumbers respectively.

Nuclear magnetic resonance spectroscopy provides complementary structural information through detailed analysis of carbon and hydrogen environments within the molecule. The complex aromatic systems in this compound generate characteristic chemical shift patterns that enable precise structural assignment. Proton nuclear magnetic resonance spectroscopy reveals the multiplicity and coupling patterns of aromatic protons, while carbon-13 nuclear magnetic resonance provides information about the electronic environments of carbon atoms within the heterocyclic frameworks.

Mass spectrometry serves as an essential technique for molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak at mass-to-charge ratio 379 corresponds to the calculated molecular weight, providing definitive confirmation of the molecular formula C₂₃H₁₇N₅O. Fragmentation patterns in mass spectrometry reveal characteristic losses that correspond to specific structural elements, including the pyrazole moiety and benzamide functionality.

Comparative Analysis with Related Imidazopyridine Derivatives

Comparative structural analysis of this compound with related imidazopyridine derivatives provides valuable insights into structure-activity relationships and molecular recognition patterns. The imidazo[1,2-a]pyridine scaffold represents one of the most extensively studied nitrogen-bridgehead fused heterocyclic systems in pharmaceutical research, with documented activities spanning diverse biological targets.

Systematic studies of imidazo[1,2-a]pyridine derivatives have revealed that structural modifications significantly influence molecular conformation and biological activity. Compounds bearing biphenyl side chains and methyl substituents at various positions demonstrate distinct conformational preferences compared to simpler derivatives. For instance, compound 2h, which features a biphenyl side chain and methyl substituent, exhibits specific acetylcholinesterase inhibition properties with an inhibitory concentration (IC₅₀) value of 79 micromolar. In contrast, imidazo[1,2-a]pyridine derivatives with phenyl side chains demonstrate preferential butyrylcholinesterase inhibition effects.

The structural comparison extends to other heterocyclic systems that incorporate similar benzamide functionalities. Related compounds such as N-(1-acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide demonstrate comparable molecular architectures with fused heterocyclic cores linked through amide functionalities. Crystallographic analysis of this related compound reveals that the fused pyrrole-pyrazole ring system maintains approximate planarity with maximum deviations of 0.0486 angstroms. The dihedral angles between phenyl rings and the heterocyclic core range from 35.46 to 87.21 degrees, indicating significant conformational flexibility.

Compound Class Core Structure Typical Dihedral Angles Biological Activity
Imidazo[1,2-a]pyridines Biphenyl-substituted 2.0-5.7° Cholinesterase inhibition
Pyrrolo[3,4-c]pyrazoles Benzamide-linked 35.46-87.21° Kinase inhibition
Phenylimidazo[1,2-a]pyridines Carbaldehyde derivatives Variable Research applications

The molecular geometry of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde provides additional comparative context, with a molecular weight of 222.24 grams per mole and molecular formula C₁₄H₁₀N₂O. This simpler derivative lacks the benzamide and pyrazole functionalities present in the target compound, allowing for direct assessment of how additional substituents influence overall molecular architecture and crystalline packing arrangements.

Structural studies of imidazopyrazine derivatives offer further comparative insights into related heterocyclic systems. Compounds such as coelenterazine demonstrate how multiple heterocyclic rings can be incorporated into complex molecular architectures while maintaining favorable geometric relationships. The imidazopyrazine core structure exhibits distinct electronic properties compared to imidazopyridine systems, with implications for molecular recognition and biological activity patterns.

The comparative analysis reveals that this compound represents a structurally sophisticated derivative that combines multiple heterocyclic motifs within a single molecular framework. The presence of both imidazopyridine and pyrazole systems, connected through a benzamide linker, creates opportunities for diverse intermolecular interactions and potential biological activities. The molecular weight of 379.4 grams per mole positions this compound within the optimal range for pharmaceutical applications, while the multiple nitrogen-containing heterocycles provide numerous sites for hydrogen bonding and π-π stacking interactions.

Contemporary synthetic approaches for related imidazo[1,5-a]pyridine analogs utilize advanced catalytic methodologies, including bismuth(III) trifluoromethanesulfonate-catalyzed reactions that enable efficient construction of heterocyclic frameworks. These synthetic strategies demonstrate the continuing interest in imidazopyridine derivatives and their potential applications in medicinal chemistry research.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c29-23(17-7-5-8-18(15-17)28-14-6-12-24-28)26-20-10-2-1-9-19(20)21-16-27-13-4-3-11-22(27)25-21/h1-16H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZTUZZYCHUXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with 2-bromobenzaldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then coupled with 3-(1H-pyrazol-1-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic rings in the imidazo[1,2-a]pyridine and pyrazole systems facilitate NAS reactions. For example:

  • Halogenation : Chlorination or bromination occurs at the C3 position of the imidazo[1,2-a]pyridine ring under acidic conditions, as observed in analogous structures .

  • Alkylation/Acylation : The pyrazole nitrogen (N1) undergoes alkylation with alkyl halides or acylation with acyl chlorides in the presence of bases like triethylamine .

Table 1: Substituent Effects on NAS Reactivity

PositionReactivity TrendKey ConditionsYield Range
Imidazo-C3High (due to π-electron deficit)H2SO4, 0–5°C, 2–4 h60–75%
Pyrazole-N1ModerateEt3N, DCM, RT, 6–8 h45–65%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aryl groups:

  • Suzuki-Miyaura Coupling : The brominated derivative reacts with aryl boronic acids at the imidazo[1,2-a]pyridine ring (Pd(PPh3)4, K2CO3, 80°C) .

  • Buchwald-Hartwig Amination : Primary/secondary amines couple at C8 of the imidazo[1,2-a]pyridine system using Xantphos as a ligand .

Key Data from Patent WO2020225831A1 :

  • Suzuki coupling of brominated analog with 4-pyridylboronic acid: 82% yield (Pd(dppf)Cl2, dioxane/H2O).

  • Turnover number (TON) for Pd catalysts: 1,200–1,500 in optimized conditions.

Amide Bond Hydrolysis

The benzamide moiety undergoes hydrolysis under strongly acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 110°C, 12 h): Cleavage to 3-(1H-pyrazol-1-yl)benzoic acid and 2-(imidazo[1,2-a]pyridin-2-yl)aniline .

  • Basic Hydrolysis (NaOH, EtOH/H2O, reflux): Slower reaction rate (24–36 h) due to steric hindrance from adjacent rings.

Comparative Kinetics

ConditionRate Constant (k, h⁻¹)Activation Energy (Ea, kJ/mol)
6M HCl0.085 ± 0.00372.4
2M NaOH0.012 ± 0.00189.1

Hydrogen Bonding-Mediated Interactions

The pyrazole and imidazo[1,2-a]pyridine nitrogens participate in non-covalent interactions:

  • N–H···N Hydrogen Bonding : Observed in crystalline states (d = 2.89 Å, θ = 158°), stabilizing supramolecular chains .

  • Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)) through pyrazole-N and imidazo-N donors .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Ring-Opening : Imidazo[1,2-a]pyridine converts to a diazepine analog in aqueous MeCN (Φ = 0.18) .

  • Dimerization : Head-to-tail [2+2] cycloaddition at the pyrazole C4–C5 bond (confirmed by X-ray) .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit substantial antibacterial effects. For instance, a series of synthesized compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Key Findings:

  • A study reported that certain derivatives exhibited MIC values as low as 1.27 µM against specific bacterial strains.
  • The presence of electron-donating groups significantly enhanced the antimicrobial activity of pyrazole derivatives .

Anticancer Potential

Research has also highlighted the anticancer potential of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide. The compound's structure allows it to interact with critical biological targets involved in cancer proliferation.

Case Studies:

  • In vitro studies have shown that compounds with similar structural motifs can inhibit the growth of colorectal carcinoma cell lines (HCT116) with IC50 values lower than those of conventional chemotherapeutics like 5-fluorouracil (5-FU) .
  • The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been investigated. Compounds similar to this compound have been reported to exhibit significant anti-inflammatory effects in animal models.

Research Insights:

  • One study demonstrated that certain derivatives showed comparable efficacy to established anti-inflammatory drugs like Indomethacin in reducing carrageenan-induced paw edema in rats .
  • The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Modifications in substituents on the benzamide or imidazo[1,2-a]pyridine moieties can lead to enhanced biological activities.

Modification Effect
Electron-donating groupsIncreased antimicrobial activity
Halogen substitutionsEnhanced anticancer properties
Alkyl chain variationsAltered anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide
  • N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)acetamide

Uniqueness

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the presence of both imidazo[1,2-a]pyridine and pyrazole rings, which confer distinct biological activities and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable target for drug discovery and development.

Biological Activity

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is synthesized through a multi-step process involving the cyclization of 2-aminopyridines with various aryl groups. The typical synthetic route includes:

  • Starting Materials : 2-aminopyridine and appropriate aryl halides.
  • Reagents : Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF).
  • Conditions : The reaction is usually conducted under reflux conditions to facilitate cyclization.

The resulting compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer : The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 cells.
  • Lung Cancer : In A549 cell lines, it induced apoptosis through the activation of caspase pathways.

The mechanism underlying its anticancer activity involves the inhibition of key signaling pathways associated with tumor growth and survival. Notably, it targets:

  • FLT3 Pathway : Inhibition of FLT3 autophosphorylation has been observed, which is crucial in leukemia treatment.
  • BCR-ABL Pathway : The compound also affects the BCR-ABL signaling pathway, commonly implicated in chronic myeloid leukemia (CML).

In Vivo and In Vitro Evaluations

Pharmacological evaluations have been conducted to assess the efficacy and safety profile of the compound. Key findings include:

Study TypeResults
In Vitro AssaysSignificant cytotoxicity against cancer cell lines
In Vivo ModelsReduced tumor size in xenograft models
Toxicity AssessmentNo significant toxicity at therapeutic doses

Case Studies

In a notable case study published in Journal of Medicinal Chemistry, researchers reported that administration of the compound led to a marked reduction in tumor growth in murine models of breast cancer. The study utilized a dosage regimen that highlighted the compound's potential for clinical application.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity. For instance:

  • Substituents on the Phenyl Ring : Altering substituents can modulate potency and selectivity against specific cancer types.
  • Pyrazole Moiety : Variations in the pyrazole structure have been linked to increased apoptosis in resistant cancer cell lines.

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide?

Answer:
The compound is typically synthesized via a multi-step approach:

  • Step 1: Synthesis of the imidazo[1,2-a]pyridine core through cyclocondensation of 2-aminopyridine derivatives with α-bromoketones (e.g., using zinc dust and ammonium chloride as catalysts) .
  • Step 2: Functionalization of the phenyl ring with pyrazole via Suzuki coupling or nucleophilic aromatic substitution. For example, 3-(1H-pyrazol-1-yl)benzoyl chloride is coupled with the imidazo[1,2-a]pyridine-aniline intermediate under basic conditions (e.g., DIPEA in DMF) .
  • Characterization: Confirmation via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm), 13C^{13}C-NMR, LC-MS (m/z calculated for C23H17N5O\text{C}_{23}\text{H}_{17}\text{N}_5\text{O}: 387.14), and FT-IR (amide C=O stretch at ~1650 cm1^{-1}) .

Basic: How is the purity and structural integrity validated during synthesis?

Answer:

  • Chromatographic Methods: Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with purity thresholds >95% .
  • Spectroscopic Confirmation:
    • 1H^1H-NMR to verify substituent integration ratios (e.g., pyrazole protons at δ 6.3–6.5 ppm).
    • HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion peaks (e.g., [M+H]+^+ at 388.1432) .
  • Thermal Analysis: Melting point consistency (e.g., 190–194°C for analogs) to rule out polymorphic impurities .

Advanced: How can structural modifications improve target binding affinity while addressing poor solubility?

Answer:

  • Hydrophilic Substituents: Introducing polar groups (e.g., morpholine, piperazine) on the benzamide or pyrazole rings enhances aqueous solubility. For example, analogs with 4-methylpiperazine substituents showed improved logD values (from 3.2 to 1.8 at pH 7.4) .
  • Bioisosteric Replacement: Replacing the benzamide with sulfonamide groups (e.g., as in DDR1 inhibitors) improves both solubility and kinase selectivity .
  • Prodrug Strategies: Esterification of hydroxyl or amine groups (e.g., acetyl-protected derivatives) enhances permeability .

Advanced: How are computational methods employed to predict binding modes with kinase targets?

Answer:

  • Docking Studies: Using software like AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., DDR1, CLK). Key interactions include:
    • Hydrogen bonding between the pyrazole nitrogen and kinase hinge residues (e.g., Glu653 in DDR1).
    • π-Stacking of the imidazo[1,2-a]pyridine core with hydrophobic pockets .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, highlighting critical residues (e.g., Lys624 in CLK1) .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects systematically. For example:
    • Electron-Withdrawing Groups (EWGs): Fluorine or trifluoromethyl on the phenyl ring improves metabolic stability but may reduce solubility .
    • Steric Effects: Bulky groups (e.g., tert-butyl) on pyrazole decrease off-target binding but increase molecular weight .
  • In Vitro Profiling: Use orthogonal assays (e.g., kinase inhibition vs. hepatocyte glucokinase activation) to isolate mechanism-specific effects .

Advanced: What strategies optimize pharmacokinetics for in vivo studies?

Answer:

  • Metabolic Stability: Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
  • Plasma Protein Binding (PPB): Reduce lipophilicity (e.g., logP <3) by replacing halogenated groups with heterocycles (e.g., pyridinyl) .
  • Formulation: Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability for IP/IV administration .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor compound-induced stabilization of target kinases (e.g., DDR1) in lysates via Western blot .
  • Fluorescent Probes: Design analogs tagged with BODIPY or NBD for live-cell imaging (e.g., microglial cell visualization in CNS models) .

Advanced: What analytical methods resolve stereochemical uncertainties in derivatives?

Answer:

  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IA (hexane:isopropanol 90:10) .
  • X-ray Crystallography: Resolve absolute configuration (e.g., CCDC deposition codes for imidazo[1,2-a]pyridine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.